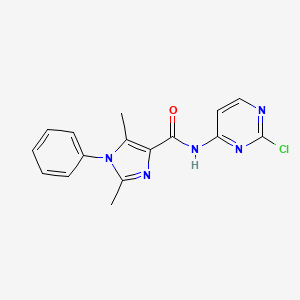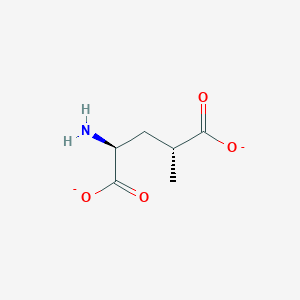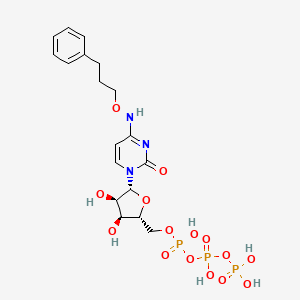
N4-phenylpropoxycytidine-5'-triphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MRS 4062 triethylammonium salt involves the modification of cytidine nucleotides. The key steps include the introduction of a phenylpropoxy group at the N4 position of cytidine and the formation of a triphosphate ester at the 5’ position. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions. The final product is obtained as a tetra (triethylammonium) salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of MRS 4062 triethylammonium salt follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is typically stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
MRS 4062 triethylammonium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the cleavage of the triphosphate ester .
Common Reagents and Conditions
Common reagents used in the reactions involving MRS 4062 triethylammonium salt include nucleophiles such as amines and alcohols, which can substitute the phosphate groups. The reactions are typically carried out in aqueous solutions at controlled pH to ensure selective reactions .
Major Products
The major products formed from the reactions of MRS 4062 triethylammonium salt include various substituted cytidine derivatives and phosphate esters. These products are often analyzed using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm their structures .
科学的研究の応用
MRS 4062 triethylammonium salt is widely used in scientific research to study the P2Y4 receptor. This receptor is involved in various physiological processes, including the regulation of ion channels, cell proliferation, and inflammation. By acting as a selective agonist, MRS 4062 triethylammonium salt helps researchers understand the role of the P2Y4 receptor in these processes .
In addition to its use in receptor studies, MRS 4062 triethylammonium salt is also used in drug discovery and development. It serves as a tool compound to screen for potential therapeutic agents that target the P2Y4 receptor. Furthermore, it is used in studies related to cardiovascular diseases, neurological disorders, and cancer .
作用機序
MRS 4062 triethylammonium salt exerts its effects by selectively binding to the P2Y4 receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. These pathways include the activation of phospholipase C, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of calcium ions from intracellular stores and the activation of protein kinase C (PKC), respectively .
類似化合物との比較
MRS 4062 triethylammonium salt is unique in its high selectivity for the P2Y4 receptor compared to other purinergic receptor agonists. Similar compounds include:
MRS 2179: A selective antagonist for the P2Y1 receptor.
MRS 2365: A selective agonist for the P2Y1 receptor.
MRS 2500: A selective antagonist for the P2Y1 receptor.
These compounds differ in their receptor selectivity and the physiological processes they regulate. MRS 4062 triethylammonium salt’s selectivity for the P2Y4 receptor makes it a valuable tool for studying this specific receptor and its associated signaling pathways .
特性
分子式 |
C18H26N3O15P3 |
|---|---|
分子量 |
617.3 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[2-oxo-4-(3-phenylpropoxyamino)pyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C18H26N3O15P3/c22-15-13(11-33-38(28,29)36-39(30,31)35-37(25,26)27)34-17(16(15)23)21-9-8-14(19-18(21)24)20-32-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,13,15-17,22-23H,4,7,10-11H2,(H,28,29)(H,30,31)(H,19,20,24)(H2,25,26,27)/t13-,15-,16-,17-/m1/s1 |
InChIキー |
FAYLMQPZASAIOS-MWQQHZPXSA-N |
異性体SMILES |
C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
正規SMILES |
C1=CC=C(C=C1)CCCONC2=NC(=O)N(C=C2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B10771018.png)
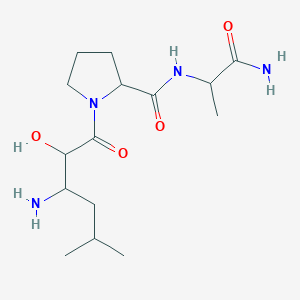


![N-[4-[5-[2-hydroxyethyl(methyl)amino]pentyl]cyclohexyl]-N-methyl-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B10771040.png)
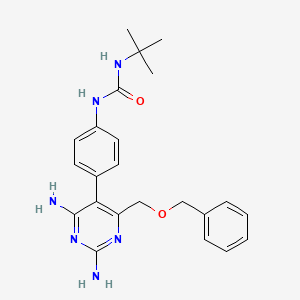
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)

![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
